N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene core, with dual heteroaromatic substituents: a furan-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl chain. Its molecular formula is C₁₈H₁₇F₃N₂O₃S₂, and its structure integrates key pharmacophoric elements:
- Sulfonamide group: Enhances binding to biological targets via hydrogen bonding and electrostatic interactions.
- Trifluoromethyl group: Improves metabolic stability and lipophilicity.
- Heteroaromatic moieties (furan and thiophene): Contribute to π-π stacking and receptor affinity.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3S2/c19-18(20,21)15-3-5-17(6-4-15)27(23,24)22(12-14-8-10-25-13-14)9-7-16-2-1-11-26-16/h1-6,8,10-11,13H,7,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDOSEPEENLQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN(CC2=COC=C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a furan-3-ylmethylamine reacts with a 2-(thiophen-2-yl)ethyl halide in the presence of a base to form the intermediate. This intermediate is then reacted with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, acids, and bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between different functional groups and biological targets. It may serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The furan and thiophene rings can participate in π-π interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with key analogues from the evidence, focusing on substituent variations and molecular properties:
Key Observations :
Bioactivity and Structure-Activity Relationships (SAR)
- Anticancer Activity : Thiophene-sulfonamide hybrids (e.g., compound 6 in ) demonstrated potent anti-breast cancer activity (IC₅₀ < 1 μM), surpassing doxorubicin. The target compound’s thiophene and furan groups may similarly engage in DNA intercalation or kinase inhibition .
- Enzyme Inhibition : Sulfonamides with trifluoromethyl groups (e.g., in ) showed affinity for pyrazole-linked enzymes, suggesting the target compound’s CF₃ group could enhance target selectivity .
- Thermodynamic Stability : Compounds with dual heteroaromatic substitutions (furan + thiophene) exhibit improved melting points (e.g., 118–180°C in ), correlating with crystalline stability .
Biological Activity
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Benzene Sulfonamide Moiety : Known for its pharmacological properties.
These structural characteristics allow the compound to interact with various biological targets, potentially modulating enzymatic reactions or receptor activities.
The biological activity of this compound can be attributed to several interaction mechanisms:
- π-π Stacking Interactions : Between the aromatic rings and biological macromolecules, which stabilize binding.
- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with enzyme active sites or receptor binding sites.
Comparative Biological Activities
These findings suggest that compounds with similar structures may possess anti-inflammatory, antiviral, or enzyme-inhibitory properties.
Case Studies and Research Findings
Recent studies have highlighted the importance of compounds containing furan and thiophene moieties in drug development:
- Antiviral Activity : Compounds similar to this compound have shown promise as inhibitors against viral proteases, crucial for viral replication processes.
- Enzyme Modulation : Thiophene-containing compounds can effectively modulate enzyme activity, potentially leading to therapeutic applications in metabolic disorders.
Relevant Research
A study indicated that thiophene derivatives exhibited significant inhibition against various enzymes, suggesting their potential as therapeutic agents in metabolic diseases . Additionally, compounds with furan rings have been linked to anti-cancer properties due to their ability to induce apoptosis in cancer cell lines .
Synthesis Methods
The synthesis of this compound typically involves:
- Reaction of Precursors : The reaction of furan-3-ylmethylamine with 2-(thiophen-2-yl)ethylamine under appropriate conditions.
- Use of Acetic Anhydride : To facilitate the formation of the amide bond.
- Reflux Conditions : To ensure complete conversion of reactants into the desired product.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized to minimize by-products?
- Methodology : Begin with 4-(trifluoromethyl)benzenesulfonyl chloride as the core. Use stepwise alkylation: first react with furan-3-ylmethanol under anhydrous conditions (e.g., DMF, 0–5°C), followed by coupling with 2-(thiophen-2-yl)ethylamine. Monitor progress via TLC/HPLC.
- Optimization : Control temperature (<50°C) to prevent sulfonamide decomposition. Use nitrogen atmosphere to avoid oxidation of thiophene rings. Evidence from unexpected double-sulfonamide formation in related compounds suggests strict stoichiometric ratios are critical .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Structural Confirmation : Single-crystal X-ray diffraction (as in , R-factor = 0.034) resolves stereochemistry. Pair with / NMR to verify substitution patterns (e.g., trifluoromethyl at C4, furan/thiophene connectivity) .
- Purity Analysis : Use HPLC (≥98% purity threshold) with a C18 column and UV detection at 254 nm. Compare retention times with synthetic intermediates .
Q. How can computational modeling predict physicochemical properties relevant to drug discovery?
- Approach : Apply density functional theory (DFT) to calculate logP (lipophilicity) and polar surface area. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins. Validate models using crystallographic data from analogous sulfonamides .
Q. What strategies mitigate solubility challenges in biological assays?
- Solutions : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as cyclodextrin complexes. For in vitro studies, pre-dissolve in aqueous buffers (pH 7.4) with 0.1% Tween-80. Evidence from similar sulfonamides highlights logP >3 as a risk factor for poor solubility .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to evaluate the trifluoromethyl group’s role?
- Design : Synthesize analogs with –CF replaced by –CH, –Cl, or –CN. Test inhibitory activity against target enzymes (e.g., carbonic anhydrase). Compare metabolic stability via liver microsome assays. Unexpected substituent effects observed in double-sulfonamide derivatives emphasize systematic substitution .
Q. How can contradictory biological activity data across studies be resolved?
- Resolution : Conduct longitudinal assays (e.g., three-wave panel design as in ) to distinguish acute vs. chronic effects. Control variables like cell passage number and serum batch. Use multivariate regression to identify confounding factors .
Q. What mechanisms explain discrepancies between in vitro potency and in vivo efficacy?
- Analysis : Assess pharmacokinetic parameters (e.g., plasma protein binding, CYP450 metabolism). For sulfonamides, high protein binding (>95%) often reduces free drug concentrations. Use LC-MS/MS to quantify tissue distribution in rodent models .
Q. How can regioselectivity challenges in heterocyclic substitutions be addressed?
- Approach : Introduce directing groups (e.g., –SONH) to guide electrophilic substitution on thiophene/furan rings. Optimize catalysts (e.g., Pd(OAc) for cross-coupling). Evidence from misalkylation in related compounds underscores the need for precise stoichiometry .
Data Contradiction Analysis
- Case Study : If enzymatic inhibition data conflicts across labs, validate assay conditions (e.g., pH, ionic strength). Compare with crystallographic data (e.g., ) to confirm binding mode consistency. Replicate studies using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
